3-(2-Iodoethyl)phenol
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Overview
Description
3-(2-Iodoethyl)phenol is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of a strong base and a nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents under mild conditions .
Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves large-scale reactions that are optimized for yield and efficiency. The use of transition metal catalysts and environmentally friendly solvents is common to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Iodoethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(2-Iodoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)phenol involves its interaction with various molecular targetsThey also influence cell signaling pathways and gene expression, contributing to their antioxidant and antimicrobial activities .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Iodophenol: Similar structure but with the iodine atom directly attached to the phenol ring.
2-Iodoethylbenzene: Similar structure but lacks the hydroxyl group.
Uniqueness: 3-(2-Iodoethyl)phenol is unique due to the presence of both an iodine atom and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
168912-62-7 |
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Molecular Formula |
C8H9IO |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
InChI Key |
FPCLFJWXZKQPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCI |
Origin of Product |
United States |
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